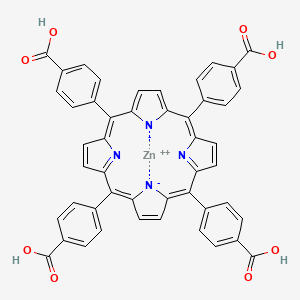

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The IUPAC name for ZnTCPP is zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid , reflecting its zinc-coordinated porphyrin core and four carboxylate substituents. The compound’s CAS Registry Number is 27647-84-3 , with a molecular formula of C48H28N4O8Zn and a molecular weight of 854.17 g/mol .

Table 1: Key Identifiers of ZnTCPP

Structural Relationship to Tetrakis(4-carboxyphenyl)porphine Derivatives

ZnTCPP derives from the parent compound Tetrakis(4-carboxyphenyl)porphine (H4TCPP, CID 5479495), where zinc(II) ion coordination replaces the porphyrin’s central protons. The zinc ion adopts a distorted octahedral geometry, binding to four pyrrolic nitrogen atoms within the porphyrin ring and two additional oxygen atoms from carboxylate groups or solvent molecules. This coordination stabilizes the porphyrin macrocycle and enhances its applicability in metal-organic frameworks (MOFs).

Table 2: Structural Comparison with Related Porphyrins

Properties

Molecular Formula |

C48H28N4O8Zn |

|---|---|

Molecular Weight |

854.1 g/mol |

IUPAC Name |

zinc;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |

InChI |

InChI=1S/C48H30N4O8.Zn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |

InChI Key |

IIEYPZOESLIZQB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Acidic Condensation for Free-Base TCPP Synthesis

The free-base porphyrin core (TCPP) is synthesized via acid-catalyzed condensation of pyrrole and 4-carboxybenzaldehyde. This step is critical for forming the macrocyclic structure.

Reagents and Conditions :

| Component | Details |

|---|---|

| Aldehydes | 4-Carboxybenzaldehyde (1.2–1.5 equivalents) |

| Pyrrole | Excess pyrrole (4 equivalents) |

| Acid Catalyst | P-toluenesulfonic acid (PTSA) or propionic acid |

| Solvent | Propionic acid or DMF |

| Temperature | Reflux at 100–150°C for 1–6 hours |

| Purification | Column chromatography (CHCl₃/hexane) followed by recrystallization |

Key Observations :

- Yield : Moderate (10–20% for free-base TCPP).

- Mechanism : Oxidative coupling of pyrrole and aldehyde under acidic conditions forms the porphyrin macrocycle.

After synthesizing TCPP, metalation with Zn(II) salts completes the process.

Metalation with Zn(II) Salts

Zn(II) is introduced into the porphyrin core via acidic or basic conditions , depending on the metal salt used.

Reagents and Conditions :

| Component | Details |

|---|---|

| Zn Salt | Zn(OAc)₂·2H₂O or ZnCl₂ |

| Solvent | Ethanol, DMF, or NaOH aqueous solution |

| Temperature | Reflux (80–100°C) or room temperature |

| Reaction Time | 2–24 hours |

| Purification | Filtration, precipitation, or chromatography |

Key Observations :

- Yield : Varies (50–70% for ZnTCPP).

- Mechanism : Zn(II) coordinates to the four nitrogen atoms of the porphyrin macrocycle, displacing protons.

Example Protocol :

- Dissolve TCPP (1 mmol) in NaOH (2M, 10 mL).

- Add Zn(OAc)₂·2H₂O (1 mmol).

- Stir at room temperature for 2 hours.

- Precipitate ZnTCPP with HCl and recrystallize.

Sustainable Synthesis Methods

Mechanical Grinding

This eco-friendly method minimizes solvent use and energy consumption.

Reagents and Conditions :

| Component | Details |

|---|---|

| TCPP | 1 equivalent |

| Zn(OAc)₂·2H₂O | 1–10 equivalents |

| Base | NaOH (2M aqueous) |

| Grinding | Stainless steel balls at 25 Hz for 30–90 minutes |

| Yield | Moderate (e.g., 61% for Co complexes) |

Advantages :

- Atom Economy : High due to minimal waste.

- Scalability : Adaptable for industrial use.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics and improves yields.

Reagents and Conditions :

| Component | Details |

|---|---|

| TCPP | 1 equivalent |

| Zn(OAc)₂·2H₂O | 1–2 equivalents |

| Base | NaOH (2M aqueous) |

| Irradiation | 30–90 minutes at 20–25 kHz |

| Yield | High (e.g., 99% for Cu complexes with 2 equivalents of salt) |

Key Findings :

- Efficiency : Reactions complete in <90 minutes.

- Selectivity : Reduced side reactions compared to traditional methods.

Comparative Analysis of Methods

| Parameter | Traditional Method | Mechanical Grinding | Ultrasound-Assisted |

|---|---|---|---|

| Reagents | Zn(OAc)₂, NaOH, HCl | Zn(OAc)₂, NaOH | Zn(OAc)₂, NaOH |

| Conditions | Reflux, 2–24 hours | 25 Hz grinding, 30–90 minutes | Ultrasound, 30–90 minutes |

| Yield | 50–70% | 50–70% | 85–99% |

| Solvent Use | High (ethanol/DMF) | Low (aqueous NaOH) | Low (aqueous NaOH) |

| Energy Consumption | High (reflux) | Moderate (mechanical grinding) | Low (ultrasound) |

Optimal Choice : Ultrasound-assisted synthesis offers the highest yield and lowest environmental impact.

Challenges and Optimization Strategies

Common Challenges

| Issue | Cause | Solution |

|---|---|---|

| Low Yield | Incomplete metalation or side reactions. | Increase Zn salt equivalents or reaction time. |

| Impurities | Unreacted TCPP or byproducts. | Recrystallization or chromatography. |

| Aggregation | π-π stacking of ZnTCPP. | Use surfactants or colloidal stabilizers. |

Chemical Reactions Analysis

Types of Reactions

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of zinc.

Reduction: Reduction reactions can lead to the formation of reduced zinc species.

Substitution: Ligand substitution reactions are common, where the carboxyphenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of zinc oxide, while substitution reactions can yield a variety of functionalized porphyrins .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄₈H₂₈N₄O₈Zn

- Molecular Weight : 854.167 g/mol

- CAS Number : 27647-84-3

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine features four carboxyphenyl groups that enhance its solubility and reactivity, making it a versatile compound for various applications.

Photodynamic Therapy

Mechanism of Action : this compound acts as a photosensitizer in photodynamic therapy (PDT), where it absorbs light and generates reactive oxygen species (ROS) that can induce cell death in targeted tissues.

Case Studies :

- A study demonstrated its effectiveness in inhibiting HIV-1 virus entry under both non-photodynamic and photodynamic conditions. The results showed significant anti-HIV-1 activity without notable toxicity at higher concentrations .

- Another investigation involved using this compound for treating urothelial carcinoma in athymic nude mice, where fluorescence measurements correlated with delayed tumor growth after PDT treatment .

Catalysis and Hydrogen Production

This compound has been explored for its photocatalytic properties, particularly in hydrogen production.

Research Findings :

- Self-assembled structures of this porphyrin demonstrated activity in photocatalytic hydrogen production. The compound's ability to absorb light efficiently contributes to its catalytic performance .

- Metal-organic frameworks (MOFs) derived from this porphyrin selectively absorb organic dyes, showcasing potential for environmental applications in dye removal from wastewater .

Nanoparticle Drug Delivery Systems

The compound has been utilized in developing nanoparticle systems for targeted drug delivery.

Experimental Results :

- Research indicated that the size of TCPP-loaded nanoparticles significantly affects their pharmacokinetics and photothrombic activity. Smaller nanoparticles exhibited higher efficiency in vascular thrombosis during PDT, suggesting their potential for treating conditions like age-related macular degeneration .

Environmental Applications

This compound has shown promise in environmental remediation efforts.

Application Insights :

- Its ability to form MOFs allows for the selective absorption of pollutants, making it a valuable component in developing filtration systems for removing organic contaminants from water sources .

Material Science

In material science, this compound is used to synthesize advanced materials with unique properties.

Material Development :

- The compound has been incorporated into nanostructures such as ZnO nanorods, which have adjustable sizes and enhanced properties for various applications including sensors and electronic devices .

Data Summary Table

| Application Area | Key Findings |

|---|---|

| Photodynamic Therapy | Effective against HIV-1; inhibits tumor growth in preclinical models |

| Catalysis | Active in photocatalytic hydrogen production; forms MOFs for dye absorption |

| Nanoparticle Drug Delivery | Size-dependent pharmacokinetics; optimal size enhances therapeutic efficacy |

| Environmental Remediation | Selective absorption of pollutants; potential use in water filtration systems |

| Material Science | Synthesis of ZnO nanorods; incorporation into electronic devices |

Mechanism of Action

The mechanism by which Zn(II) meso-Tetra(4-carboxyphenyl) Porphine exerts its effects involves its strong metal-ligand coordination properties. In biological systems, the compound can enter cells through clathrin-mediated endocytosis and bind to specific receptors such as CD320. This binding facilitates the uptake of the compound into cells, where it can exert its therapeutic effects, such as generating reactive oxygen species for photodynamic therapy .

Comparison with Similar Compounds

Key Differences :

- Metal Center Influence : ZnTCPP’s Zn(II) center provides stable coordination without redox activity, unlike CuTCPP (redox-active) or FeTCPP (paramagnetic) .

- Peripheral Groups : All TCPP derivatives share carboxyphenyl groups, but sulfonated (TPPS) or pyridyl (TMPyP) variants exhibit distinct solubility and aggregation behaviors .

Photochemical and Electronic Properties

| Property | ZnTCPP | CuTCPP | FeTCPP | PtTCPP |

|---|---|---|---|---|

| Absorption λ_max (nm) | 420 (Soret), 550, 590 | 415 (Soret), 540, 580 | 410 (Soret), 530, 570 | 430 (Soret), 560, 600 |

| Fluorescence Quantum Yield | 0.15–0.20 | <0.05 (quenched by Cu) | Negligible (Fe quenching) | 0.25–0.30 |

| Electron Transfer Efficiency | Moderate | High (Cu redox mediation) | Low | High (Pt catalytic sites) |

Insights :

Key Findings :

Biological Activity

Zn(II) meso-Tetra(4-carboxyphenyl) Porphine (ZnTCPP) is a synthetic porphyrin compound notable for its diverse biological activities and potential applications in photodynamic therapy, antimicrobial treatments, and as a sensor in biochemistry. Understanding its biological activity is crucial for harnessing its therapeutic potential and optimizing its applications in various fields.

- Molecular Formula : CHNOZn

- Molecular Weight : 854.167 g/mol

- CAS Number : 27647-84-3

Photodynamic Therapy (PDT)

ZnTCPP exhibits significant potential in photodynamic therapy, particularly against resistant bacterial strains. Studies have demonstrated that ZnTCPP can enhance the efficacy of PDT by generating reactive oxygen species (ROS) upon light activation, which can effectively kill bacteria.

- Case Study : In a study assessing the antimicrobial activity of ZnTCPP against Methicillin-resistant Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) under irradiation was found to be significantly lower (69.42 µg/mL) compared to non-irradiated conditions (109.30 µg/mL), highlighting its enhanced effectiveness when used in PDT .

Antiviral Activity

ZnTCPP has shown promising anti-HIV properties, functioning both under non-photodynamic and photodynamic conditions. Its mechanism involves inhibiting the entry of HIV into host cells by interacting with the viral envelope proteins.

- Research Findings : The compound demonstrated substantial inhibition of HIV-1 entry in vitro, with no cytotoxic effects observed at therapeutic concentrations . This positions ZnTCPP as a potential candidate for developing antiviral therapies.

Antimicrobial Properties

Beyond its application in PDT, ZnTCPP has been evaluated for direct antimicrobial activity against various pathogens. Its structure allows it to interact with microbial membranes, facilitating cell death.

- Study Results : In addition to MRSA, ZnTCPP was effective against Pseudomonas aeruginosa, with an MIC of 54.71 µg/mL under light exposure compared to 402.90 µg/mL without light .

The biological activity of ZnTCPP can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : Upon excitation by light, ZnTCPP generates ROS, which are cytotoxic to microbial cells and cancer cells.

- Membrane Disruption : The porphyrin structure facilitates interaction with lipid membranes, leading to increased permeability and eventual cell lysis.

- DNA Interaction : Recent studies suggest that ZnTCPP may also enhance DNA methylation detection, indicating potential applications in epigenetic research .

Comparative Efficacy Table

| Activity Type | Target Organism/Condition | MIC (µg/mL) | Irradiated | Non-Irradiated |

|---|---|---|---|---|

| Antimicrobial | MRSA | 69.42 | Yes | 109.30 |

| Antimicrobial | Pseudomonas aeruginosa | 54.71 | Yes | 402.90 |

| Antiviral | HIV-1 | N/A | Yes/No | Yes/No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.